1-((4-Bromophenyl)sulfonyl)-3,5-difluorobenzene
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Overview
Description
1-((4-Bromophenyl)sulfonyl)-3,5-difluorobenzene is an organic compound characterized by the presence of a bromophenyl group, a sulfonyl group, and two fluorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Bromophenyl)sulfonyl)-3,5-difluorobenzene typically involves the sulfonylation of 4-bromophenyl compounds followed by the introduction of fluorine atoms. One common method includes the reaction of 4-bromobenzenesulfonyl chloride with 3,5-difluorobenzene under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the sulfonylation process .
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonylation reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-((4-Bromophenyl)sulfonyl)-3,5-difluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the bromophenyl group.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, and amines are employed.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride are used.
Major Products Formed:
Electrophilic Aromatic Substitution: Products include nitro, sulfonic acid, and halogenated derivatives.
Nucleophilic Substitution: Products include substituted phenyl derivatives.
Oxidation and Reduction: Products include sulfoxides and sulfones.
Scientific Research Applications
1-((4-Bromophenyl)sulfonyl)-3,5-difluorobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-((4-Bromophenyl)sulfonyl)-3,5-difluorobenzene involves its interaction with molecular targets through various pathways:
Comparison with Similar Compounds
4-Bromobenzenesulfonyl chloride: Shares the bromophenyl and sulfonyl groups but lacks the fluorine atoms.
3,5-Difluorobenzenesulfonyl chloride: Contains the sulfonyl and fluorine groups but lacks the bromophenyl group.
This detailed overview provides a comprehensive understanding of 1-((4-Bromophenyl)sulfonyl)-3,5-difluorobenzene, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-3,5-difluorobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrF2O2S/c13-8-1-3-11(4-2-8)18(16,17)12-6-9(14)5-10(15)7-12/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWRDDYNSDIBRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=CC(=CC(=C2)F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrF2O2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.15 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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